molecular formula C9H13NO3S B1589661 N-Hydroxy-2,4,6-trimethylbenzenesulfonamide CAS No. 58042-39-0

N-Hydroxy-2,4,6-trimethylbenzenesulfonamide

Cat. No. B1589661
CAS RN: 58042-39-0
M. Wt: 215.27 g/mol
InChI Key: RRPKGUUYTHFUPN-UHFFFAOYSA-N
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Description

“N-Hydroxy-2,4,6-trimethylbenzenesulfonamide” is a chemical compound with the CAS Number: 58042-39-0 . It has a molecular weight of 215.27 and its molecular formula is C9H13NO3S .


Molecular Structure Analysis

The InChI code for “N-Hydroxy-2,4,6-trimethylbenzenesulfonamide” is 1S/C9H13NO3S/c1-6-4-7 (2)9 (8 (3)5-6)14 (12,13)10-11/h4-5,10-11H,1-3H3 . The InChI key is RRPKGUUYTHFUPN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N-Hydroxy-2,4,6-trimethylbenzenesulfonamide” has a density of 1.3±0.1 g/cm3 . Its boiling point is 381.0±52.0 °C at 760 mmHg . The flash point is 184.2±30.7 °C .

Scientific Research Applications

Kinetic and Structural Studies

  • N-Hydroxybenzenesulfonamide and its derivatives have been studied for their decomposition kinetics in alkaline solutions, providing insights into their reactivity and potential as nitrosyl hydride (HNO) source reactions (Bonner & Ko, 1992).
  • Research on the synthesis and structural features of N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides, including X-ray single-crystal analysis and DFT calculations, has been conducted to understand their molecular organization and self-association in solutions (Nikonov et al., 2019).

Biological Activity and Applications

  • Sulfonamides have been explored for their inhibitory activities against carbonic anhydrase, revealing medium to high potency against various isoforms of this enzyme, significant for understanding tumor-associated mechanisms and drug development (Pala et al., 2014).
  • The evaluation of sulfonamide derivatives in antitumor screens has led to the identification of potent cell cycle inhibitors, showcasing the therapeutic potential of sulfonamides in cancer treatment (Owa et al., 2002).
  • Novel sulfonamides have been synthesized and assessed for their cytotoxic activities and carbonic anhydrase inhibition, highlighting their potential as anticancer agents (Gul et al., 2016).

Mechanistic Insights and Therapeutic Potentials

  • ATP-citrate lyase inhibitors have been developed from 2-hydroxy-N-arylbenzenesulfonamides, demonstrating potent in vitro activity and the ability to modulate metabolic profiles in vivo, which could have implications for treating metabolic diseases (Li et al., 2007).
  • The synthesis and bioactivity studies on new sulfonamides have underscored their role as chemical nucleases, providing a basis for developing antimycobacterial agents with high potency against Mycobacterium tuberculosis (Malwal et al., 2012).

Safety And Hazards

The safety information for “N-Hydroxy-2,4,6-trimethylbenzenesulfonamide” includes several hazard statements: H302+H312+H332-H315-H319-H228 . The precautionary statements are P261-P210-P264-P280-P370+P378-P302+P352+P312 .

properties

IUPAC Name

N-hydroxy-2,4,6-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-6-4-7(2)9(8(3)5-6)14(12,13)10-11/h4-5,10-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPKGUUYTHFUPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451735
Record name N-Hydroxy-2,4,6-trimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-2,4,6-trimethylbenzenesulfonamide

CAS RN

58042-39-0
Record name N-Hydroxy-2,4,6-trimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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